4'-Nitroacetophenone semicarbazone

Quality Control Procurement Reproducibility

Select 4'-Nitroacetophenone semicarbazone for your research to leverage the strong electron-withdrawing para-nitro group, which cannot be replicated by hydroxy or unsubstituted analogs. This dual-functionality building block—combining a semicarbazone pharmacophore with a latent amine via nitro reduction—is ideal for synthesizing benzimidazoles, quinazolines, and metal complexes. Supplied with batch-specific QC (NMR, HPLC, GC) and ≥98% purity, it ensures reproducible results in drug discovery and spectroscopy.

Molecular Formula C9H10N4O3
Molecular Weight 222.204
CAS No. 52376-81-5
Cat. No. B2621554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Nitroacetophenone semicarbazone
CAS52376-81-5
Molecular FormulaC9H10N4O3
Molecular Weight222.204
Structural Identifiers
SMILESCC(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H10N4O3/c1-6(11-12-9(10)14)7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b11-6+
InChIKeyIPWIWSSRLKCYGQ-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4'-Nitroacetophenone Semicarbazone (CAS 52376-81-5) – Key Properties and Procurement Specifications


4'-Nitroacetophenone semicarbazone (CAS 52376-81-5) is an aryl semicarbazone derivative formed by the condensation of 4'-nitroacetophenone with semicarbazide . It is characterized by the molecular formula C₉H₁₀N₄O₃ and a molecular weight of 222.20 g/mol [1]. The compound is supplied by multiple vendors as a research chemical with standard purity specifications of 98%, and is typically accompanied by batch-specific quality control data including NMR, HPLC, or GC analyses . Its structure incorporates both a para-nitrophenyl group and a semicarbazone linkage, which confer distinct reactivity and potential biological activity profiles .

Why 4'-Nitroacetophenone Semicarbazone Cannot Be Replaced by Other Acetophenone Derivatives


Generic substitution of 4'-nitroacetophenone semicarbazone with closely related analogs (e.g., 4'-hydroxyacetophenone semicarbazone or unsubstituted acetophenone semicarbazone) is not chemically or functionally equivalent. The para-nitro substituent is a strong electron-withdrawing group that significantly alters the electronic distribution of the aromatic ring and the reactivity of the semicarbazone moiety . This influences both the compound's spectroscopic properties and its potential for downstream synthetic transformations, particularly reduction of the nitro group to an amino functionality . Furthermore, the nitro group can engage in specific intermolecular interactions, affecting solid-state packing and solubility [1]. These structural and electronic differences translate directly into distinct physicochemical and potential biological profiles, underscoring the need for precise compound selection.

Quantitative Differentiation Evidence for 4'-Nitroacetophenone Semicarbazone


Purity and Batch Consistency: 98% Assured Purity with Analytical Traceability

Reputable vendors consistently supply 4'-nitroacetophenone semicarbazone at a minimum purity of 98%, verified by batch-specific analytical data including NMR, HPLC, or GC . This contrasts with lower purity grades (e.g., 95%) often encountered for in-class analogs, which may contain uncharacterized impurities that compromise experimental reproducibility. The availability of comprehensive analytical documentation ensures that the compound meets the stringent requirements of pharmaceutical R&D and material science applications.

Quality Control Procurement Reproducibility

Molecular Weight and LogP Differentiation from Non-Nitro Analogs

The presence of the para-nitro group in 4'-nitroacetophenone semicarbazone (MW: 222.20 g/mol) results in a substantially higher molecular weight compared to the analogous 4'-hydroxyacetophenone semicarbazone (MW: 193.20 g/mol) [1]. This 15% increase in molecular weight, coupled with the electron-withdrawing nature of the nitro group, is predicted to influence key physicochemical parameters such as lipophilicity (LogP) and polar surface area, which in turn affect solubility, membrane permeability, and material properties. These differences are critical when selecting compounds for specific applications, as they can alter biological activity profiles and formulation behavior.

Physicochemical Properties Drug Design Material Science

UV-Vis Spectral Differentiation: Bathochromic Shift and Enhanced Molar Absorptivity

Semicarbazones, as a class, exhibit a characteristic bathochromic (red) shift and an increase in molar absorptivity in their UV-Vis spectra compared to the parent carbonyl compounds [1]. While specific λmax values for 4'-nitroacetophenone semicarbazone are not reported in the open literature, the general trend for semicarbazones is a shift of approximately 20-40 nm to longer wavelengths relative to the parent ketone [1]. The presence of the para-nitro group, a strong chromophore, is expected to further modify this spectral signature, providing a unique spectroscopic fingerprint that differentiates it from non-nitrated semicarbazone analogs and from the parent 4'-nitroacetophenone.

Spectroscopy Analytical Chemistry Characterization

Synthetic Utility: Reducible Nitro Group as a Functional Handle for Diversification

A key differentiating feature of 4'-nitroacetophenone semicarbazone is the presence of the reducible para-nitro group. This group can be selectively reduced to a primary amino group (-NH₂) under catalytic hydrogenation conditions (e.g., H₂, Pd/C) . This transformation introduces a new reactive handle for further chemical diversification, such as amide coupling, diazotization, or heterocycle formation, which is not possible with non-nitrated semicarbazone analogs (e.g., 4'-hydroxyacetophenone semicarbazone). The nitro group thus serves as a latent amine, significantly expanding the compound's utility as a versatile synthetic intermediate.

Synthetic Chemistry Intermediate Functionalization

Optimal Application Scenarios for 4'-Nitroacetophenone Semicarbazone Based on Evidence


Precursor for Heterocyclic Synthesis via Nitro Group Reduction and Cyclization

The reducible nitro group of 4'-nitroacetophenone semicarbazone serves as a strategic entry point for the synthesis of nitrogen-containing heterocycles . Reduction to the corresponding amine, followed by reaction with electrophiles or participation in cyclocondensation reactions, can yield benzimidazoles, quinazolines, or other privileged scaffolds relevant to drug discovery . This application leverages the compound's unique dual functionality (semicarbazone and latent amine) and is supported by the well-established chemistry of nitroarene reduction.

Ligand Scaffold for Metal Complexation Studies

Semicarbazones are known to act as bidentate ligands, coordinating metal ions through the azomethine nitrogen and carbonyl oxygen atoms . 4'-Nitroacetophenone semicarbazone, with its electron-withdrawing nitro group, is expected to modulate the electronic properties and stability of resulting metal complexes compared to non-nitrated analogs . This makes it a candidate for studies in coordination chemistry, catalysis, and the development of metallodrugs, where tuning ligand electronics is critical for activity.

Spectroscopic Probe and Calibration Standard in Analytical Chemistry

The distinct UV-Vis absorption profile of semicarbazones, characterized by a bathochromic shift relative to the parent ketone, positions 4'-nitroacetophenone semicarbazone as a useful spectroscopic probe . Its high purity and availability with analytical documentation further support its use as a calibration standard in HPLC or UV-Vis methods for monitoring reactions involving carbonyl compounds or semicarbazone formation .

Intermediate in the Synthesis of Bioactive Molecules and Agrochemicals

The semicarbazone moiety is a recognized pharmacophore present in compounds with anticonvulsant, antimicrobial, and antitumor activities . While direct activity data for 4'-nitroacetophenone semicarbazone is limited, its structural features make it a logical intermediate for the synthesis of aryl semicarbazone-based bioactive agents. The ability to further derivatize the compound via nitro group reduction expands its utility in medicinal chemistry programs targeting a range of therapeutic areas .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Nitroacetophenone semicarbazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.